molecular formula C16H17FO2 B6219149 4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of diastereomers CAS No. 2751611-45-5

4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of diastereomers

Cat. No. B6219149
CAS RN: 2751611-45-5
M. Wt: 260.3
InChI Key:
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Description

4-[(4-Fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of Diastereomers, is a fluorinated organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent or a catalyst in various organic reactions. The compound has two diastereomers, which are mirror images of each other, and can be used in different ways.

Scientific Research Applications

4-[(4-Fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of Diastereomers, has a wide range of scientific research applications. It is used as a reagent in organic syntheses and as a catalyst in various reactions. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Additionally, it is used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of Diastereomers, depends on the application. In organic syntheses and as a catalyst, it acts as a nucleophile, attacking electrophilic centers in the substrate molecules. In the synthesis of fluorinated compounds, it acts as a source of fluorine, donating fluorine atoms to the reaction mixture. In the synthesis of pharmaceuticals and other biologically active compounds, it acts as a template, providing a scaffold to which other molecules can be attached.
Biochemical and Physiological Effects
4-[(4-Fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of Diastereomers, has not been studied in detail for its biochemical and physiological effects. However, due to its structural similarity to other fluorinated compounds, it is likely to have similar effects. Fluorinated compounds are known to have a variety of effects on the body, including neurotoxic, immunotoxic, and endocrine disrupting effects.

Advantages and Limitations for Lab Experiments

The main advantage of 4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of Diastereomers, for lab experiments is its versatility. It can be used as a reagent or a catalyst in various organic reactions and can be used to synthesize a wide variety of fluorinated compounds. The main limitation is that it is a diastereomeric mixture, so it is necessary to purify the mixture before use.

Future Directions

There are several potential future directions for research on 4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of Diastereomers. These include further research on its biochemical and physiological effects, development of new synthesis methods, and exploration of new applications for the compound. Additionally, further research could be done on the purification and characterization of the diastereomers. Finally, research could be done on the use of the compound as a catalyst in asymmetric syntheses.

Synthesis Methods

The synthesis of 4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of Diastereomers, is a two-step process. In the first step, an alkyl halide is reacted with a fluorinated aryl halide to form a diastereomeric mixture of 4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane. In the second step, the mixture is purified by column chromatography to separate the diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 4-[(4-fluoronaphthalen-1-yl)oxy]-3-methyloxane, Mixture of diastereomers can be achieved through a series of reactions involving starting materials that are readily available in the market. The synthesis pathway involves the protection of the hydroxyl group, followed by the introduction of the fluoro group, and finally, the deprotection of the hydroxyl group to yield the desired compound.", "Starting Materials": [ "3-methyl-1,5-hexadiene", "4-fluoronaphthalene", "Sodium hydride (NaH)", "Tetrahydrofuran (THF)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)", "Diethyl ether (Et2O)" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 3-methyl-1,5-hexadiene using methanol and hydrochloric acid to yield the corresponding methyl ether.", "Step 2: Introduction of the fluoro group in 4-fluoronaphthalene using sodium hydride and tetrahydrofuran to yield the corresponding fluoro compound.", "Step 3: Coupling of the protected 3-methyl-1,5-hexadiene and the fluoro compound using sodium hydride and tetrahydrofuran to yield the corresponding protected product.", "Step 4: Deprotection of the hydroxyl group in the protected product using sodium bicarbonate and methanol to yield the desired compound.", "Step 5: Purification of the desired compound using sodium sulfate and diethyl ether to obtain a mixture of diastereomers." ] }

CAS RN

2751611-45-5

Molecular Formula

C16H17FO2

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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